1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone
Description
1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is a sulfonyl-containing ethanone derivative characterized by a 4-ethoxyphenyl group at position 1 and a 2-fluorophenylsulfonyl moiety at position 2.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(2-fluorophenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4S/c1-2-21-13-9-7-12(8-10-13)15(18)11-22(19,20)16-6-4-3-5-14(16)17/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGKDDOEGKIHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone, a compound with the molecular formula and CAS number 1326863-45-9, has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.
- Molecular Weight : 322.36 g/mol
- Structure : The compound features a sulfonyl group attached to a fluorophenyl ring and an ethoxy-substituted phenyl ring, which may influence its reactivity and biological properties.
The biological activity of 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group acts as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Disruption : Interference with signaling pathways could lead to altered cellular responses.
Antimicrobial Properties
Research indicates that 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 15.6 - 62.5 µM |
| Escherichia coli | Bacteriostatic | 31.2 - 125 µM |
| Candida albicans | Antifungal | 50 - 100 µM |
These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria and fungi.
Case Studies
- Study on Antibacterial Activity : A study evaluated the efficacy of the compound against MRSA (Methicillin-resistant Staphylococcus aureus) and found it inhibited biofilm formation at concentrations as low as 0.007 mg/mL, indicating strong potential for treating biofilm-associated infections .
- Antifungal Evaluation : Another investigation focused on its antifungal properties against Candida species, revealing that it surpassed traditional antifungals like fluconazole in efficacy, particularly in disrupting biofilm formation .
Comparative Analysis with Related Compounds
The biological activity of 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone can be contrasted with similar compounds to highlight its unique properties.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone | Methoxy group instead of ethoxy | Lower antibacterial activity |
| 1-(4-Hydroxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone | Hydroxy group enhances solubility | Similar antifungal properties |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects on Polarity: The ethoxy group in the target compound likely increases hydrophilicity compared to methyl or halogen substituents in analogs (e.g., 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone) .
Antiproliferative Activity:
- Compounds such as 7e, 7n, and 7o (from and ) exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. For example, 7n (4-methoxyphenylsulfonyl-piperazine derivative) showed significant activity at 520.10640 g/mol .
- Target Compound Hypotheses : The 4-ethoxyphenyl group in the target compound may modulate cellular uptake similarly to methoxy or trifluoromethyl substituents in analogs like 7q (543.10901 g/mol) .
NF-κB Pathway Inhibition:
- SNI-1 (1-(3,4-dihydroxyphenyl)-2-[(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio]ethanone) inhibits CARP-1/NEMO binding, suppressing NF-κB signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
